8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the chromene ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form various coumarin derivatives.
Scientific Research Applications
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway .
Comparison with Similar Compounds
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid can be compared with other similar compounds such as:
2-oxo-2H-chromene-3-carboxylic acid: Lacks the bromine atom at the 8-position, resulting in different chemical reactivity and biological activity.
8-Bromo-5-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Contains an additional methoxy group at the 5-position, which can influence its solubility and interaction with biological targets.
2-oxo-2H-chromene-3-carbonitriles: These compounds have a cyano group instead of a carboxylic acid group, leading to different applications and properties.
Properties
IUPAC Name |
8-bromo-2-oxochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCRICDVGQYVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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